N,N-Dimethylacetamide dimethyl acetal

Catalog No.
S704555
CAS No.
18871-66-4
M.F
C6H15NO2
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylacetamide dimethyl acetal

Researchers requiring a methyl-substituted C2-synthon face kinetic limitations with orthoesters (acid catalysis) and structural mismatch with DMF-DMA (formyl vs acetyl). DMA-DMA (CAS 18871-66-4) directly inserts a CH₃-C= fragment under mild, metal-free conditions. - Enables β-methyl enaminone synthesis without acid catalysts. - Suppresses imidate byproducts in amidine protection. - Compatible with thermally labile substrates via low-temperature MeOH stripping. Supplied moisture-sensitive; ideal for API intermediate synthesis.

CAS Number

18871-66-4

Product Name

N,N-Dimethylacetamide dimethyl acetal

IUPAC Name

1,1-dimethoxy-N,N-dimethylethanamine

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C6H15NO2/c1-6(8-4,9-5)7(2)3/h1-5H3

InChI Key

FBZVZUSVGKOWHG-UHFFFAOYSA-N

SMILES

CC(N(C)C)(OC)OC

Synonyms

1,1-Dimethoxy-N,N-dimethylethanamine; 1,1-Dimethoxy-N,N-dimethylethylamine; (1,1-Dimethoxyethyl)dimethylamine; 1-(Dimethylamino)-1,1-dimethoxyethane; DMF Dimethyl Acetyl; Dimethylacetamide Dimethyl Acetal; N,N-Dimethylacetamide Dimethyl Acetal; N-(1,

Canonical SMILES

CC(N(C)C)(OC)OC

The exact mass of the compound N,N-Dimethylacetamide dimethyl acetal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

5 g, 25 g

N,N-Dimethylacetamide dimethyl acetal (DMA-DMA, CAS 18871-66-4) is a highly reactive amide acetal utilized as an electrophilic C2-synthon in advanced organic synthesis . Supplied as a moisture-sensitive liquid, it serves as a critical precursor for the catalyst-free introduction of acetamidine and ethylidene groups [1]. Unlike standard formamide derivatives, DMA-DMA provides a methyl-substituted reactive carbon, making it indispensable for the construction of beta-methyl enaminones and complex methyl-substituted heterocycles [2]. Its procurement value is driven by its reactivity profile, which allows for mild, metal-free condensations that outperform traditional orthoesters in both yield and processability for sensitive pharmaceutical intermediates [3].

Substituting DMA-DMA with generic alternatives fundamentally alters either product structure or reaction kinetics [1]. The most common in-class substitute, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), provides a formyl (CH) equivalent rather than an acetyl (C-CH3) equivalent, leading to completely divergent, unmethylated product scaffolds that fail to meet specific structural requirements in API synthesis [2]. Conversely, attempting to use alternative C2-sources like triethyl orthoacetate (TEOA) to achieve the correct methylation pattern results in kinetic limitations; orthoacetates lack the electron-donating stabilization of the dimethylamino group, necessitating strong acid catalysis and prolonged heating that degrade sensitive substrates [3]. Furthermore, substituting with diethyl acetal analogs (DMA-DEA) increases the boiling point of the alcohol byproduct, complicating low-temperature vacuum stripping in equilibrium-driven processes [4].

Structural Divergence: Enaminone vs. Heterocycle Synthesis

DMA-DMA and DMF-DMA exhibit a 100% structural divergence in their condensation products with active methylene compounds. When reacted with methyl ketones, DMA-DMA strictly inserts a CH3-C= group, producing beta-methyl enaminones that cyclize into 2,4,6-trisubstituted pyridines [1]. In contrast, DMF-DMA inserts a CH= group, yielding unsubstituted enaminones that form 2,4-disubstituted pyridines [1]. This absolute structural difference dictates precursor selection.

Evidence DimensionInserted carbon fragment and resulting substitution pattern
Target Compound DataInserts CH3-C= group (yields beta-methyl enaminones)
Comparator Or BaselineDMF-DMA (inserts CH= group, yields unsubstituted enaminones)
Quantified Difference100% structural divergence at the condensation junction
ConditionsMetal-free condensation with active methylene compounds at 130 °C

Buyers must procure DMA-DMA specifically when a methyl group is required at the cyclization junction, as DMF-DMA cannot provide this structural motif.

Catalyst-Free Acetamidine Synthesis

DMA-DMA demonstrates higher nucleophile acceptance compared to traditional orthoesters due to the stabilization provided by its dimethylamino group. In the synthesis of acetamidines from primary amines, DMA-DMA achieves yields up to 94% under catalyst-free conditions [1]. In contrast, achieving similar C2-insertions with triethyl orthoacetate (TEOA) typically requires the addition of strong acid catalysts and extended reaction times to force the condensation[2].

Evidence DimensionRequirement for acid catalysis
Target Compound Data>90% yield of acetamidines without acid catalysts
Comparator Or BaselineTriethyl orthoacetate (TEOA) (requires Lewis or Brønsted acid catalysis)
Quantified DifferenceComplete elimination of acid catalyst requirements
ConditionsCondensation with primary amines at 60–120 °C

Eliminating acid catalysts simplifies downstream purification and prevents the degradation of acid-sensitive functional groups during complex API synthesis.

Byproduct Volatility and Equilibrium Shift

The choice of acetal alkoxy groups significantly impacts downstream processability in equilibrium-driven condensations. DMA-DMA releases methanol upon reaction, which has a boiling point of 64.7 °C [1]. The alternative reagent, N,N-dimethylacetamide diethyl acetal (DMA-DEA), releases ethanol, which boils at 78.3 °C[1]. This 13.6 °C difference allows DMA-DMA reactions to be driven to completion via vacuum stripping at lower temperatures, preserving thermally labile intermediates.

Evidence DimensionBoiling point of the primary condensation byproduct
Target Compound DataMethanol byproduct (bp 64.7 °C)
Comparator Or BaselineDMA-DEA (Ethanol byproduct, bp 78.3 °C)
Quantified Difference13.6 °C reduction in byproduct boiling point
ConditionsVacuum distillation during equilibrium-driven condensation

The lower boiling point of methanol allows for milder stripping conditions, improving overall yield and processability for thermally sensitive syntheses.

Catalyst-Free Acetamidine API Synthesis

Directly leveraging its high reactivity (Section 3), DMA-DMA is an effective reagent for converting primary amines into acetamidines without the use of acid catalysts. By running the reaction in the presence of excess dimethylamine, imidate ester byproducts are suppressed, yielding pure acetamidines critical for pharmaceutical development [1].

Metal-Free Methyl Heterocycle Synthesis

Because DMA-DMA strictly inserts a CH3-C= fragment rather than a CH= fragment (Section 3), it is specifically procured for the synthesis of methyl-substituted heterocycles. It reacts with methyl ketones and arylcarboxamides to form beta-methyl enaminones, which serve as direct precursors for 2,4,6-trisubstituted pyridines and pyrimidines under metal-free conditions [2].

Mild Primary Amine Protection

The ability of DMA-DMA to form stable amidines under mild, catalyst-free conditions (Section 3) makes it an excellent protecting group reagent for primary amines. Because the byproduct (methanol) is easily stripped at low temperatures, this protection strategy is highly compatible with complex, thermally labile, and acid-sensitive molecular frameworks [3].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (91.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (89.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H371 (14.58%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

18871-66-4

Wikipedia

1,1-Dimethoxy-N,N-dimethylethylamine

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